molecular formula C18H10F10N2O2 B5579531 N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide)

N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide)

Cat. No. B5579531
M. Wt: 476.3 g/mol
InChI Key: CJIVRZNFIMVJIN-UHFFFAOYSA-N
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Description

N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide) is a complex organic compound. The research related to such compounds mainly focuses on their synthesis and various properties, which are critical in understanding their potential applications in different fields of chemistry and materials science.

Synthesis Analysis

The synthesis of compounds similar to N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide) involves intricate organic synthesis methods. For instance, N,N-Dialkyl-3,3,3-trifluoropropanamides, a related group of compounds, have been synthesized through reactions involving N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines (Yamanaka et al., 1998). Such methods highlight the complexity and the precision required in synthesizing fluorinated compounds.

Molecular Structure Analysis

The molecular structure of compounds like N,N'-2,2'-biphenyldiylbis(2,2,3,3,3-pentafluoropropanamide) is often analyzed using quantum chemical studies. For example, a study on a similar compound, bicalutamide, employed quantum chemical methods to understand its molecular structure and energy states (Otuokere & Amaku, 2015).

Chemical Reactions and Properties

Chemical reactions involving fluorinated compounds can be diverse and complex. For instance, tris(pentafluorophenyl)boron was used as a catalyst in the hydrosilylative reduction of tertiary and N-phenyl secondary amides, indicating the potential reactivity of such fluorinated groups in various chemical reactions (Chadwick et al., 2014).

Physical Properties Analysis

The physical properties of fluorinated compounds are influenced by their molecular structure. For example, studies have shown that the introduction of fluorinated groups can significantly affect the solubility, thermal stability, and other physical properties of polymers (Tkachenko et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if it’s intended to be used as a drug, its mechanism of action would involve interaction with biological targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . For example, many biphenyl compounds are relatively non-toxic, but some can be harmful if ingested or inhaled.

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications . For example, it might be interesting to explore whether this compound has any useful properties that could be exploited in areas such as materials science or medicine.

properties

IUPAC Name

2,2,3,3,3-pentafluoro-N-[2-[2-(2,2,3,3,3-pentafluoropropanoylamino)phenyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F10N2O2/c19-15(20,17(23,24)25)13(31)29-11-7-3-1-5-9(11)10-6-2-4-8-12(10)30-14(32)16(21,22)18(26,27)28/h1-8H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIVRZNFIMVJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C(C(F)(F)F)(F)F)NC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-pentafluoro-N-[2-[2-(2,2,3,3,3-pentafluoropropanoylamino)phenyl]phenyl]propanamide

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